Epidermal Growth Factor Receptor Peptide (985-996)

Antibody Validation Epitope Mapping Immunohistochemistry

This specific 12-mer polypeptide (DVVDADEYLIPQ) is the non-phosphorylatable EGFR (985-996) fragment, essential for generating antibodies like clone F4 that detect total EGFR regardless of phosphorylation state. Unlike Tyr-containing fragments (e.g., 988-998) used for phosphatase assays, this peptide serves as a defined kinase substrate and actin-binding domain probe, ensuring reproducible IC50 values in inhibitor screening. Verify you are ordering the correct epitope to avoid invalidating your western blot, immunohistochemistry, or ELISA data. In stock at multiple pack sizes; pricing available upon inquiry.

Molecular Formula C61H93N13O23
Molecular Weight 1376.5 g/mol
Cat. No. B560354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpidermal Growth Factor Receptor Peptide (985-996)
Synonyms5-amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Molecular FormulaC61H93N13O23
Molecular Weight1376.5 g/mol
Structural Identifiers
InChIInChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1
InChIKeyCHCIQWQBUPWRLJ-XJSWDNOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epidermal Growth Factor Receptor Peptide (985-996) Procurement: Identity, Sequence, and Research Utility


Epidermal Growth Factor Receptor Peptide (985-996) (CAS 96249-43-3) is a synthetic 12-mer polypeptide with the sequence H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH (DVVDADEYLIPQ), corresponding to residues 985–996 in the cytoplasmic C-terminal tail of the human epidermal growth factor receptor (EGFR) [1]. With a molecular formula of C₆₁H₉₃N₁₃O₂₃ and a molecular weight of 1376.46 g/mol , this peptide fragment is a critical research tool for studying EGFR-mediated signaling, serving as an exogenous substrate in kinase assays, a competitive inhibitor for mapping phosphorylation dynamics, and a validated immunogen for generating monoclonal antibodies [2].

Why Epidermal Growth Factor Receptor Peptide (985-996) Cannot Be Interchanged with Adjacent EGFR-Derived Peptides


Generic substitution among EGFR-derived peptide fragments is scientifically invalid due to profound differences in their functional roles, biochemical properties, and experimental outcomes. Peptides corresponding to adjacent or overlapping regions—such as the EGFR988-998 fragment (DADEYLIPQQG) which contains the critical Tyr992 autophosphorylation site—exhibit distinct substrate specificities for kinases and phosphatases, divergent kinetic parameters, and unique antibody epitope profiles [1]. For instance, while the EGFR (985-996) peptide lacks a tyrosine residue and serves as a non-phosphorylatable immunogen and a tool for studying actin-binding domain function, the EGFR988-998 fragment is an optimal substrate for protein tyrosine phosphatases (PTPases) like PTP1B, with a Km value of 3.9 μM . Using the incorrect peptide would not only yield uninterpretable kinase assay data but would also invalidate antibody-based detection assays, as monoclonal antibodies like clone F4 specifically recognize the 985-996 epitope and do not cross-react with ErbB family members .

Quantitative Differentiation Evidence for Epidermal Growth Factor Receptor Peptide (985-996) Against Comparators


EGFR (985-996) as a Non-Phosphorylatable Epitope vs. Phospho-Tyr992 Peptide (EGFR988-998) for Antibody Validation

The EGFR (985-996) peptide lacks a tyrosine residue and therefore cannot be phosphorylated, making it an ideal immunogen for generating monoclonal antibodies that recognize both unphosphorylated and phosphorylated EGFR. In direct contrast, peptides centered around Tyr992 (e.g., EGFR988-998, DADEYLIPQQG) are frequently used as phospho-specific substrates or for generating phospho-specific antibodies. The monoclonal antibody F4, raised against the 985-996 peptide, specifically recognizes the 170 kDa wild-type and 145 kDa vIII variant forms of human EGFR without cross-reactivity to ErbB-2, ErbB-3, or ErbB-4 [1]. This broad, non-phospho-specific recognition is crucial for total EGFR quantification in western blotting, immunohistochemistry (IHC), and immunoprecipitation (IP), whereas a Tyr992 phospho-peptide would only detect a subset of activated EGFR .

Antibody Validation Epitope Mapping Immunohistochemistry

Functional Role in Actin-Binding Domain and Receptor Trafficking vs. Substrate Activity of EGFR988-998

The EGFR (985-996) peptide encompasses a domain critical for actin binding and receptor internalization. Truncation of EGFR at residue 996 results in a complete loss of high-affinity ligand binding and inhibition of receptor internalization [1]. Mutation of Tyr992 to phenylalanine (Y992F) increases the rate of receptor internalization, while mutation of Tyr992 to glutamate (Y992E) causes a three-fold increase in receptor affinity for EGF ligand, revealing novel high-affinity (Kd ≈ 10 pM) and intermediate (Kd ≈ 1.5 nM) states [1]. In contrast, the EGFR988-998 fragment (DADEpYLIPQQG) is an optimal substrate for protein tyrosine phosphatases like PTP1B, exhibiting a Km of 3.9 μM and a kcat/Km value 1090-fold higher than free phosphotyrosine [2]. The 985-996 peptide is not a PTPase substrate due to the absence of a phosphotyrosine residue.

Receptor Trafficking Endocytosis Actin Binding

Peptide Purity and Vendor QC Data: 985-996 vs. 988-998 Fragment

Commercially available EGFR (985-996) peptide is routinely supplied with a purity of ≥98% as determined by HPLC and mass spectrometry, with validated storage stability of 3 years at -20°C in lyophilized powder form [1]. In comparison, the phosphorylated EGFR988-998 peptide (DADEpYLIPQQG) requires more stringent handling due to the labile phosphotyrosine group and is typically supplied with a lower guaranteed purity (e.g., ≥95%) and shorter stability windows . For quantitative kinase assays, the higher purity of the 985-996 peptide translates to reduced background phosphorylation and more reproducible IC50 determinations [2].

Peptide Synthesis Quality Control HPLC Purity

Competitive Substrate Activity in EGFR Kinase Assays vs. Pseudosubstrate Peptides

In in vitro kinase assays, the EGFR (985-996) peptide acts as a competitive substrate for EGFR tyrosine kinase, enabling quantitative measurement of kinase activity and inhibitor efficacy [1]. Comparative studies have demonstrated that using this peptide substrate yields consistent IC50 values that correlate well with cellular assays [2]. In contrast, pseudosubstrate peptides designed from major autophosphorylation sites (e.g., Y1068, Y1148, Y1173) show varying inhibitory potencies: Ac-VPEYINQ-NH₂ (Y1068) and Ac-DYQQD-NH₂ (Y1148) at 4 mM suppress EGFR autophosphorylation to 30–50%, with an IC50 of 0.5 mM for a mixture of three peptides [3]. The 985-996 peptide, lacking a tyrosine, functions as a true substrate rather than an inhibitor, providing a distinct experimental utility for measuring kinase activity rather than blocking it.

Kinase Assay EGFR Inhibitor Screening IC50 Determination

Species Cross-Reactivity Profile of 985-996 Peptide-Derived Antibodies vs. Other EGFR Epitopes

Antibodies generated against the EGFR (985-996) peptide exhibit broad species cross-reactivity, recognizing EGFR from human, mouse, rat, pig, cow, chicken, and zebrafish [1]. This broad reactivity is not universally observed for antibodies raised against other EGFR peptide epitopes. For example, some antibodies targeting the extracellular domain or other intracellular regions may show restricted species reactivity. The F4 monoclonal antibody (raised against 985-996) has been validated for western blotting (1:2,000 dilution), immunoprecipitation, IHC, and ELISA in human samples, with documented cross-reactivity in mouse and rat . This multi-species utility streamlines experimental workflows for researchers using diverse model organisms.

Species Cross-Reactivity Antibody Specificity Multi-Species Assays

Solubility and Formulation Flexibility of 985-996 Peptide for In Vitro Assays

The EGFR (985-996) peptide demonstrates broad solubility in aqueous buffers and organic solvents, including water, DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone [1]. This versatility facilitates straightforward formulation for a wide range of in vitro assays. In contrast, phosphorylated EGFR peptides (e.g., EGFR988-998 with pTyr992) often have more restricted solubility profiles and may require specialized buffers to prevent dephosphorylation . The unmodified 985-996 peptide can be readily dissolved in standard kinase assay buffers (e.g., Tris-HCl, pH 7.4) without additional components, simplifying assay optimization and reducing the risk of solvent interference with enzymatic activity.

Peptide Solubility Assay Development Formulation

Optimal Research and Industrial Application Scenarios for Epidermal Growth Factor Receptor Peptide (985-996)


Generation and Validation of Total EGFR Monoclonal Antibodies

The non-phosphorylatable nature of the EGFR (985-996) peptide makes it the preferred immunogen for generating monoclonal antibodies that detect both unphosphorylated and phosphorylated EGFR. This is critical for total EGFR quantification in western blotting, immunohistochemistry, and ELISA. Antibodies like clone F4, raised against this peptide, are widely used in oncology research to assess EGFR expression levels across tumor samples and normal tissues without bias from receptor activation status .

Investigating EGFR Actin-Binding Domain Function and Receptor Trafficking

The 985-996 peptide corresponds to a region of EGFR that is essential for actin binding and proper receptor internalization. Researchers studying EGFR endocytosis, ligand affinity regulation, or the role of the cytoskeleton in receptor trafficking utilize this peptide as a control, competitor, or in site-directed mutagenesis studies to dissect the mechanistic role of this domain [1].

Quantitative EGFR Kinase Activity Assays and Inhibitor Screening

As a defined exogenous substrate for EGFR tyrosine kinase, the 985-996 peptide enables precise quantification of kinase activity in purified enzyme systems and cell lysates. Its use in inhibitor screening assays yields reproducible IC50 values that correlate with cellular potency, making it a valuable tool for early-stage drug discovery and mechanistic enzymology [2].

Multi-Species EGFR Detection in Comparative Biology Studies

The broad species cross-reactivity of antibodies generated against the 985-996 peptide makes it an ideal reagent for studies involving multiple model organisms. Researchers can use a single antibody to detect EGFR in human, mouse, rat, and zebrafish tissues, streamlining comparative oncology, developmental biology, and toxicology studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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